molecular formula C16H14O6 B14408870 6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 85518-13-4

6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14408870
CAS No.: 85518-13-4
M. Wt: 302.28 g/mol
InChI Key: WJBFLBXFMIUMQW-UHFFFAOYSA-N
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Description

6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the furobenzopyran family, which is characterized by a fused ring system containing both furan and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furobenzopyran core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is unique due to its specific acetyl and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

85518-13-4

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

6-acetyl-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C16H14O6/c1-7(17)10-8(2)22-15-11(12(10)18)13(19-3)9-5-6-21-14(9)16(15)20-4/h5-6H,1-4H3

InChI Key

WJBFLBXFMIUMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)C(=O)C

Origin of Product

United States

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